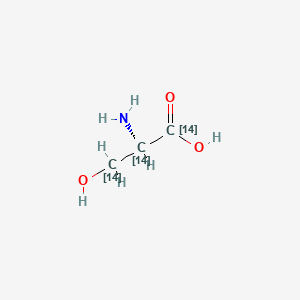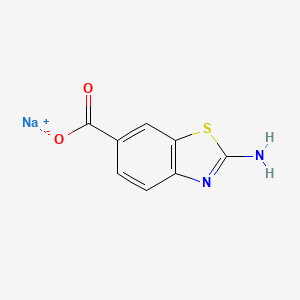
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is a radiolabeled amino acid derivative. The compound is structurally similar to naturally occurring amino acids but contains carbon-14 isotopes, making it useful for tracing and studying metabolic pathways in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid typically involves the incorporation of carbon-14 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The carbon-14 isotopes can be introduced into the aldehyde precursor or the cyanide reagent.
Industrial Production Methods
Industrial production of radiolabeled compounds like this compound requires specialized facilities equipped to handle radioactive materials. The production process involves the synthesis of the compound in a controlled environment to ensure safety and purity. The radiolabeled precursors are carefully monitored and handled to prevent contamination and ensure accurate labeling.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted amino acids depending on the reagent used.
Applications De Recherche Scientifique
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is widely used in scientific research due to its radiolabeled nature. Some applications include:
Biochemistry: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating amino acid metabolism in various diseases.
Pharmacology: Studying drug interactions and metabolism.
Industry: Used in the development of radiolabeled compounds for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of naturally occurring amino acids. The carbon-14 isotopes allow researchers to trace the compound through various biochemical processes, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved include amino acid transporters, enzymes involved in amino acid metabolism, and various cellular processes that utilize amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: The non-radiolabeled version of the compound.
(2S)-2-amino-3-hydroxypropanoic acid: The enantiomer of the compound.
(2R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid: A similar compound labeled with carbon-13 isotopes.
Uniqueness
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is unique due to its carbon-14 labeling, which allows for precise tracing and study of metabolic pathways. This radiolabeled compound provides a powerful tool for researchers to investigate biochemical processes with high sensitivity and specificity.
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
111.071 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+2,2+2,3+2 |
Clé InChI |
MTCFGRXMJLQNBG-JNCFAKJOSA-N |
SMILES isomérique |
[14CH2]([14C@H]([14C](=O)O)N)O |
SMILES canonique |
C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)







![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
